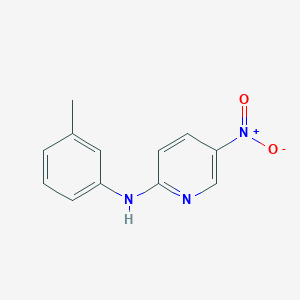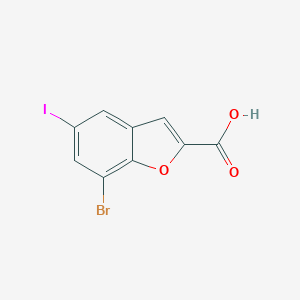![molecular formula C22H17N3OS2 B328562 N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B328562.png)
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 4-(1,3-benzothiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of thiourea to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring or the phenyl ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested for its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide can be compared with other benzothiazole derivatives, such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C22H17N3OS2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H17N3OS2/c1-14-6-8-15(9-7-14)20(26)25-22(27)23-17-12-10-16(11-13-17)21-24-18-4-2-3-5-19(18)28-21/h2-13H,1H3,(H2,23,25,26,27) |
Clé InChI |
GVCWCBOUHQYXDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328479.png)
![3-methyl-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328481.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B328483.png)
![5-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-3-(2-propynyl)-1,3-thiazolidine-2,4-dione](/img/structure/B328486.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B328487.png)
![N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-fluorobenzamide](/img/structure/B328489.png)
![ethyl (5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B328491.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B328493.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B328494.png)
![3,4,5-triethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B328497.png)


![3-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B328501.png)
![5-{[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B328502.png)
